Isoquercetin

Catalog No.
S527223
CAS No.
482-35-9
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquercetin

CAS Number

482-35-9

Product Name

Isoquercetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Solubility

READILY SOL IN WATER
Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)
Almost completely sol in twice its weight of water.
INSOL IN MOST ORGANIC SOLVENTS
Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol.

Synonyms

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one, 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy, flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside, isoquercetin, isoquercitin, isoquercitrin, isoquercitroside, isotrifoliin, quercetin 3-(beta-D-glucofuranoside), quercetin 3-O-beta-D-glucofuranoside, quercetin-3-glucoside, quercetin-3-O-beta-glucoside, quercetin-3-O-glucoside, trifoliin, trifoliin A

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Isoquercetin is a flavonoid glycoside, specifically a monoglycosylated derivative of quercetin, with the molecular formula C21H20O12C_{21}H_{20}O_{12} and a molar mass of approximately 464.38 g/mol . It is commonly referred to as quercetin-3-O-β-D-glucoside and is characterized by the presence of a glucose moiety attached at the C3 position of the quercetin backbone . This structural modification enhances its solubility and bioavailability compared to its aglycone counterpart, quercetin, allowing for more efficient absorption in the gastrointestinal tract .

  • Antioxidant activity: Isoquercetin's structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: It may modulate the activity of enzymes involved in the inflammatory response [].
  • Improved blood flow: Isoquercetin might influence the activity of endothelial cells, which line blood vessels, potentially impacting blood flow [].

Antioxidant Properties:

Isoquercitrin exhibits strong antioxidant activity, meaning it can neutralize harmful free radicals in the body. These free radicals can damage cells and contribute to various chronic diseases. Studies have shown that isoquercitrin effectively scavenges free radicals, potentially protecting against oxidative stress-related conditions like cardiovascular disease and neurodegenerative disorders [].

Anti-inflammatory Effects:

Inflammation plays a key role in various diseases. Isoquercitrin demonstrates anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and inhibiting pathways like NF-κB, which are crucial for inflammation initiation and progression. Research suggests that isoquercitrin may be beneficial in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].

Potential Anti-Cancer Effects:

Several studies have investigated the potential anti-cancer effects of isoquercitrin. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer types in cell culture and animal models. However, further research is needed to determine its effectiveness in humans [, ].

Other Potential Applications:

Isoquercitrin is also being explored for its potential benefits in various other areas, including:

  • Neuroprotection: Studies suggest that isoquercitrin may protect brain cells from damage and improve cognitive function, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].
  • Diabetes management: Isoquercitrin may help regulate blood sugar levels and improve insulin sensitivity, potentially offering benefits for individuals with diabetes [].
  • Antiviral activity: Isoquercitrin has shown promise in inhibiting the replication of various viruses, including influenza and dengue virus, in cell culture studies. However, further research is needed to understand its antiviral potential in humans.
Typical of flavonoids. These include:

  • Hydrolysis: Isoquercetin can be hydrolyzed into quercetin and glucose, particularly in the intestinal mucosa, where it accumulates and converts into its aglycone form .
  • Oxidation: Isoquercetin exhibits antioxidant properties, allowing it to scavenge free radicals and chelate metal ions, thus preventing oxidative damage .
  • Conjugation: It can form conjugates with other metabolites in the liver, which may influence its biological activity and pharmacokinetics .

Isoquercetin exhibits several biological activities:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species and inhibits lipid peroxidation, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Properties: Isoquercetin has been shown to reduce inflammation markers and may help mitigate conditions like arthritis and cardiovascular diseases .
  • Antiviral Potential: Recent studies suggest that isoquercetin may have therapeutic potential against viral infections, including SARS-CoV-2, by modulating immune responses and inhibiting viral replication .

Isoquercetin can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly extracted from plants such as onions, apples, and various herbs where it naturally occurs as a glycoside .
  • Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions involving quercetin and glucose. This often requires specific catalysts or enzymes to facilitate the attachment of the glucose moiety at the C3 position of quercetin .

Isoquercetin interacts with various biological systems:

  • Drug Interactions: Isoquercetin may influence the pharmacokinetics of certain drugs by affecting their metabolism through enzyme modulation. Studies indicate that it can inhibit enzymes involved in drug metabolism, potentially altering drug efficacy .
  • Synergistic Effects: When combined with other antioxidants or anti-inflammatory agents, isoquercetin may enhance their effects, leading to improved therapeutic outcomes in various diseases .

Isoquercetin shares similarities with several other flavonoids. Here are some key comparisons:

CompoundStructureBioavailabilityUnique Features
QuercetinAglycone formModerateHigher antioxidant activity than isoquercetin
RutinQuercetin-3-O-rutinosideLowLess bioavailable; contains rhamnose
IsoquercitrinQuercetin-3-O-fucosideModerateDifferent sugar moiety (fucose instead of glucose)
HyperosideQuercetin-3-O-glucosideModerateSimilar structure but different sugar attachment

Isoquercetin's unique structural modification (the presence of a glucose moiety) enhances its solubility and absorption compared to quercetin and other derivatives. This makes it particularly effective in therapeutic applications where rapid bioavailability is crucial .

Molecular Structure and Formula

Isoquercetin, systematically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one, represents a flavonoid glycoside with the molecular formula C₂₁H₂₀O₁₂ [1] [4]. This compound is alternatively designated as quercetin 3-O-β-D-glucopyranoside, indicating its structural composition as the aglycone quercetin linked to a β-D-glucose moiety at the 3-position [1] [9]. The compound is registered under the Chemical Abstracts Service number 482-35-9 [1] [3].

The molecular architecture of isoquercetin consists of a characteristic flavonoid backbone comprising three interconnected rings: the A-ring (resorcinol moiety), B-ring (catechol moiety), and C-ring (γ-pyrone structure) [8]. The glucose substituent is attached via an O-glycosidic bond at the 3-position of the flavonoid core, which significantly influences the compound's physicochemical properties compared to its aglycone counterpart [21]. The presence of multiple hydroxyl groups on both the flavonoid backbone and the glucose moiety contributes to the compound's hydrophilic character and biological activity [9].

Structural analysis reveals that isoquercetin possesses five defined stereocenters, all located within the glucose moiety, contributing to its specific three-dimensional configuration [4] [5]. The glycosylation at the 3-position results in a non-planar arrangement of the B-ring relative to the other aromatic rings, which affects its interaction with biological membranes and molecular targets [21].

Physicochemical Properties

Molecular Weight and Physical Appearance

Isoquercetin exhibits a molecular weight of 464.38 grams per mole, reflecting the addition of the glucose moiety (162 Da) to the quercetin aglycone (302 Da) [1] [4] [9]. The compound manifests as a crystalline solid with a characteristic light yellow to yellow coloration [9] [17]. The melting point of isoquercetin has been determined to be 230°C, indicating substantial thermal stability under standard conditions [9]. The predicted boiling point, calculated using computational methods, is 872.6 ± 65.0°C [9].

The compound displays a predicted density of 1.87 ± 0.1 grams per cubic centimeter, which is consistent with the dense packing arrangement typical of flavonoid glycosides [9]. Physical characterization studies indicate that isoquercetin forms well-defined crystals suitable for various analytical applications [17].

Solubility Profile

The solubility characteristics of isoquercetin demonstrate significant variation across different solvent systems. In aqueous media at 25°C, isoquercetin exhibits limited solubility with a measured value of 0.017 grams per liter [9] [17]. This water solubility is approximately four-fold higher than that of quercetin aglycone, which typically shows solubility values below 0.01 grams per liter [21].

In organic solvents, isoquercetin displays enhanced solubility in dimethyl sulfoxide, achieving concentrations up to 93 milligrams per milliliter (200.26 millimolar) [13]. The compound demonstrates poor solubility in ethanol, being classified as insoluble under standard conditions [13]. Methanol provides slightly better solvation compared to ethanol, though solubility remains limited [9].

For analytical applications, isoquercetin can be dissolved in dimethyl sulfoxide and subsequently diluted in aqueous buffers, achieving working concentrations of approximately 0.2 milligrams per milliliter in a 1:4 dimethyl sulfoxide to phosphate-buffered saline solution [11]. The compound shows solubility of approximately 1 milligram per milliliter in ethanol and 15 milligrams per milliliter in dimethyl formamide [11].

Stability Characteristics

Isoquercetin exhibits hygroscopic properties, indicating its tendency to absorb atmospheric moisture [9]. The compound demonstrates stability under standard storage conditions when maintained at temperatures between 2-8°C [9]. Thermal stability analysis reveals that isoquercetin maintains structural integrity up to its melting point, with thermal decomposition occurring at elevated temperatures [17].

The predicted acid dissociation constant (pKa) of isoquercetin is 6.17 ± 0.40, suggesting moderate acidity under physiological conditions [9]. This value influences the compound's ionization state and subsequent interactions in biological systems [9]. The octanol-water partition coefficient (LogP) is estimated at 1.750, indicating moderate lipophilicity [9].

Pharmacokinetic stability studies demonstrate that isoquercetin maintains structural integrity in plasma samples under various storage conditions, including room temperature exposure for 12 hours, long-term storage at -80°C for 15 days, and multiple freeze-thaw cycles [14]. The compound shows enhanced stability compared to quercetin aglycone during in vitro digestion processes [28].

Spectral Properties and Lambda-max Values

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima for isoquercetin at 254.8 and 352.6 nanometers under neutral aqueous conditions [3] [16]. These absorption bands are typical of flavonoid compounds and reflect the extended conjugation system within the molecular structure [16].

Under alkaline conditions (pH 10.0), the absorption maxima shift to longer wavelengths, appearing at 270 and 400 nanometers [16]. This bathochromic shift results from deprotonation of phenolic hydroxyl groups, which alters the electronic distribution within the conjugated system [16]. In acidic conditions (pH 6.5) and methanol solutions, the absorption maxima occur at 260 and 356 nanometers [16].

Infrared spectroscopy analysis identifies characteristic functional group vibrations, including broad absorption bands between 3000-3600 cm⁻¹ corresponding to hydroxyl group stretching vibrations [40] [41]. The carbonyl stretch of the flavonoid core appears at approximately 1650 cm⁻¹, while carbon-oxygen stretching vibrations are observed at 1365 and 1306 cm⁻¹ [40].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H nuclear magnetic resonance in methanol-d₄ showing characteristic aromatic proton signals at δ 7.73 (d, H-2′), 7.60 (dd, H-6′), and 6.89 (d, H-5′) for the B-ring protons [38]. The glucose anomeric proton appears at δ 5.27 (d, H-1″), confirming the β-configuration of the glycosidic linkage [38].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at δ 179.5, with quaternary carbons of the A and C rings appearing between δ 159.0-166.0 [38]. The B-ring carbons are observed at δ 149.8 (C-4′) and 145.9 (C-3′) [38].

Mass spectrometry analysis using electrospray ionization produces molecular ion peaks at m/z 464.3 [M]⁺, 465.4 [M+H]⁺, and 463.3 [M-H]⁻ [40] [42]. Collision-induced dissociation fragmentation yields a base peak at m/z 303, corresponding to the quercetin aglycone following loss of the glucose moiety (162 Da) [42] [45].

Table 1: Comprehensive Physicochemical Properties of Isoquercetin

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₁₂ [1] [4]
Molecular Weight (g/mol)464.38 [1] [4] [9]
CAS Registry Number482-35-9 [1] [3]
Physical AppearanceCrystalline solid [9] [10]
ColorLight yellow to yellow [9] [17]
Melting Point (°C)230 [9]
Water Solubility (25°C)0.017 g/L [9] [17]
DMSO Solubility (25°C)93 mg/mL (200.26 mM) [13]
pKa (predicted)6.17 ± 0.40 [9]
LogP (predicted)1.750 [9]
UV λmax (nm)254.8, 352.6 [3] [16]
Hydrogen Bond Acceptors12 [7]
Hydrogen Bond Donors8 [7]

Structure-Activity Relationships

The structure-activity relationships of isoquercetin are fundamentally influenced by the glycosylation of quercetin at the 3-position [21] [27]. The attachment of the β-D-glucose moiety significantly modifies the compound's biological properties compared to the parent aglycone [21]. The glycosylation renders the molecule more hydrophilic and affects its interaction with cellular membranes, resulting in altered bioavailability and biological activity [21].

The presence of the glucose substituent at the 3-position disrupts the coplanarity between the B-ring and the heterocyclic C-ring, which is crucial for optimal antioxidant activity [21] [27]. This structural modification results in reduced direct radical scavenging capacity compared to quercetin aglycone, as the non-planar configuration limits the stabilization of phenoxy radicals through resonance [27].

However, the glycosylation enhances certain biological properties, particularly bioavailability and cellular uptake [23] [26]. Studies demonstrate that isoquercetin produces higher plasma and tissue levels of quercetin metabolites compared to equivalent doses of quercetin aglycone [23] [26]. This enhanced bioavailability results from improved absorption in the small intestine via the sodium-dependent glucose cotransporter system [27].

The antioxidant activity of isoquercetin, while generally lower than quercetin in cell-free systems, shows enhanced protective effects in cellular models [25]. Comparative studies reveal that isoquercetin exhibits superior performance in electron transfer-based assays and iron-chelating capacity compared to other quercetin glycosides [25]. The compound demonstrates particular efficacy in protecting mesenchymal stem cells against reactive oxygen species-induced oxidative damage [25].

Molecular modeling studies indicate that the glucose moiety influences the compound's interaction with protein targets [33] [34]. The sugar component can participate in additional hydrogen bonding interactions, potentially enhancing binding affinity to specific molecular targets [33]. Thermodynamic analysis reveals that isoquercetin-protein interactions are characterized by negative enthalpy and positive entropy changes, indicating spontaneous binding driven by hydrogen bonding and hydrophobic interactions [33].

The stability of isoquercetin in biological systems is enhanced compared to quercetin aglycone, with the glycoside showing resistance to degradation during in vitro digestion processes [28]. This stability advantage contributes to maintained antioxidant activity throughout gastrointestinal transit [28].

Comparative Analysis with Quercetin and Related Flavonoid Glycosides

Comparative analysis of isoquercetin with quercetin and related flavonoid glycosides reveals distinct patterns in physicochemical properties, bioavailability, and biological activity [23] [25] [31]. The glycosylation pattern significantly influences these characteristics, with different sugar moieties and attachment positions conferring unique properties to each compound [28] [29].

Molecular weight comparisons show isoquercetin (464.38 g/mol) as intermediate between quercetin aglycone (302.24 g/mol) and rutin (610.52 g/mol) [1] [4]. The single glucose substitution in isoquercetin provides a balance between the enhanced solubility of glycosides and the biological activity of the aglycone [9].

Solubility profiles demonstrate that isoquercetin exhibits approximately four-fold higher water solubility than quercetin aglycone, though remaining significantly less soluble than rutin [9] [21]. This intermediate solubility contributes to optimal bioavailability characteristics [23].

Bioavailability studies consistently demonstrate superior performance of isoquercetin compared to quercetin aglycone [23] [26]. Pharmacokinetic analysis reveals that oral administration of isoquercetin results in 2-5 fold higher tissue concentrations of quercetin metabolites compared to equivalent doses of quercetin [26]. The area under the curve values for quercetin metabolites following isoquercetin administration exceed those of quercetin aglycone across multiple tissue types [26].

Comparative antioxidant activity analysis reveals a hierarchy of potency, with quercetin aglycone showing the highest activity in cell-free systems, followed by isoquercetin, quercitrin, and rutin [25] [31]. However, in cellular systems and in vivo models, isoquercetin often demonstrates superior protective effects due to enhanced cellular uptake and stability [25].

Spectroscopic comparisons reveal subtle but significant differences in ultraviolet absorption maxima [16] [31]. Quercetin aglycone shows absorption maxima at 255 and 369 nanometers, while isoquercetin displays maxima at 254.8 and 352.6 nanometers [3] [16]. These differences reflect the electronic perturbations introduced by glycosylation [16].

Metabolic fate analysis demonstrates that isoquercetin undergoes extensive biotransformation following oral administration [14]. The compound is rapidly deglycosylated in the small intestine and liver, releasing quercetin aglycone which subsequently undergoes conjugation reactions [14]. This metabolic pathway explains the enhanced bioavailability observed with isoquercetin administration [14].

Table 2: Comparative Analysis of Quercetin and Related Flavonoid Glycosides

CompoundMolecular FormulaMolecular WeightSugar MoietyWater SolubilityBioavailabilityAntioxidant ActivityUV λmax (nm)
IsoquercetinC₂₁H₂₀O₁₂464.38β-D-glucoseSlightly soluble (0.017 g/L)Higher than quercetinLower than quercetin in vitro254.8, 352.6
QuercetinC₁₅H₁₀O₇302.24None (aglycone)Very low (<0.01 g/L)LowHighest255, 369
RutinC₂₇H₃₀O₁₆610.52α-L-rhamnose-(1→6)-β-D-glucoseSolubleLowLower than quercetin260, 356
QuercitrinC₂₁H₂₀O₁₁448.38α-L-rhamnoseSlightly solubleModerateIntermediate255, 348

Plant Kingdom Distribution

Fruit Sources

Isoquercetin demonstrates widespread distribution across diverse fruit species within the plant kingdom, with notable concentration variations among different botanical families. Mango (Mangifera indica) represents one of the earliest documented natural sources of isoquercetin, where the compound was successfully isolated and characterized from the fruit pulp [1]. The flavonoid content in mango contributes significantly to the fruit's overall phenolic profile and antioxidant capacity.

Apple (Malus domestica) fruits contain measurable quantities of isoquercetin, with concentrations varying significantly among cultivars. Lithuanian heirloom apple varieties demonstrate particular richness, with the 'Lietuvos pepinas' cultivar containing the highest amounts of isoquercetin at 0.06 ± 0.002 mg/g fresh weight [2]. Comprehensive analyses across multiple apple varieties reveal isoquercetin concentrations ranging from 0.72 to 2.16 mg/100g fresh weight, with considerable variation based on cultivar, growing conditions, and harvesting practices [3].

Japanese apricot (Prunus mume) emerges as a particularly concentrated source, containing approximately 4.9 mg of isoquercetin per 100 g dry weight of fruit [4]. This traditional medicinal fruit, extensively cultivated throughout East Asian countries including Taiwan, Japan, and Korea, demonstrates consistent isoquercetin accumulation patterns across different extraction methodologies.

Berry fruits represent another significant category of isoquercetin sources. American cranberry (Vaccinium macrocarpon) contains isoquercetin primarily in glycosidic forms, contributing to the fruit's characteristic flavonoid profile [5]. Blueberry species, particularly lowbush blueberry (Vaccinium angustifolium), demonstrate substantial isoquercetin content at 34.6 mg/kg fresh weight, making these fruits valuable dietary sources of the compound [6]. Black chokeberry (Photinia melanocarpa) exhibits among the highest concentrations of isoquercetin found in natural berry sources [5].

The Spondias genus, including umbu (Spondias tuberosa), presents significant isoquercetin accumulation in fruit skins, with concentrations reaching 288.91 mg/kg dry weight [7]. Similarly, acerola (Malpighia emarginata) and guava (Psidium guajava) demonstrate substantial isoquercetin content in their fruit skins, with concentrations of 388.46 mg/kg and 295.37 mg/kg dry weight, respectively [7].

Vegetable Sources

Among vegetable sources, onion (Allium cepa) stands as the most significant natural reservoir of isoquercetin. Red onion varieties demonstrate exceptional concentration levels, particularly in the outer protective layers, where isoquercetin content reaches 1475.76 mg/kg dry weight [7]. The distribution within onion bulbs follows a distinct pattern, with higher concentrations occurring in the outermost rings and the portion closest to the root system [8].

Yellow onion varieties also contain substantial isoquercetin levels, with processing waste and outer peels contributing 8.1 ± 0.3 mg per 10g of peel material [9]. The flesh portions of red onions contain moderate levels ranging from 4 to 54 mg/100g dry weight, making onions valuable both as fresh vegetables and as sources of processing co-products rich in bioactive compounds [8].

Cruciferous vegetables including broccoli (Brassica oleracea) and kale (Brassica oleracea) contain detectable quantities of isoquercetin, though generally at lower concentrations compared to allium species [10]. These vegetables contribute to daily isoquercetin intake through regular consumption patterns.

Leafy vegetables such as lettuce (Lactuca sativa) and red currant (Ribes rubrum) contain isoquercetin in lower concentrations but remain important sources due to their frequent consumption [5]. Processing matrices of common vegetables including tomato (Solanum lycopersicum) contain measurable isoquercetin levels, particularly in skin and processing waste materials [10].

Additional vegetable sources include sweet bay (Laurus nobilis), bitter gourd (Momordica charantia), and bamboo shoots (Phyllostachys edulis), where isoquercetin has been detected but not extensively quantified [5].

Medicinal Herb Sources

Traditional medicinal plants represent a diverse and concentrated source of isoquercetin across multiple botanical families. Tea (Camellia sinensis) constitutes one of the most widely consumed sources globally, with specific cultivars demonstrating enhanced isoquercetin content. The cultivars 'Saemidori' and 'Sofu' maintain relatively high levels ranging from 110 to 170 μg/mL aglycone equivalent in tea infusions, making these particular varieties valuable sources for dietary quercetin intake [11].

Recent research has identified a specialized quercetin glycosyltransferase enzyme (CsUGT95B11) in tea plants that preferentially glycosylates quercetin to produce quercetin 7-O-glucoside, contributing to the plant's natural defense mechanisms against herbivorous insects while simultaneously enhancing the bioactive compound content available to consumers [12].

Bryonia laciniosa, an annual climbing herb from the Cucurbitaceae family, represents a significant medicinal source where isoquercetin has been successfully isolated and identified using advanced analytical techniques including high-resolution liquid chromatography mass spectrometry and proton nuclear magnetic resonance [13] [14]. This plant, traditionally valued in Ayurvedic medicine as a female fertility enhancer, demonstrates consistent isoquercetin accumulation patterns.

Thuja orientalis, extensively utilized in Korean and Chinese herbal medicine systems, contains isoquercetin as its most effective antioxidant compound among seven isolated flavonoids [15]. The compound demonstrates superior protective capabilities against oxidative stress-induced cellular damage, making this medicinal shrub a valuable therapeutic source.

The Rheum genus, including noble rhubarb (Rheum nobile) and Sikkim rhubarb species, provides traditional sources of isoquercetin that have been utilized in various folk medicine systems [1] [16]. These high-altitude medicinal plants demonstrate consistent isoquercetin accumulation across different environmental conditions.

Erigeron breviscapus, an important Chinese medicinal herb, contains isoquercetin as a major metabolite contributing to the plant's therapeutic efficacy [17]. Environmental stress conditions enhance isoquercetin production in this species, suggesting adaptive mechanisms that increase bioactive compound synthesis under challenging growing conditions.

Salicornia herbacea (glasswort), a traditional Asian medicinal plant with multiple nutraceutical properties, contains isoquercetin as one of its major flavonoid glycosides [18]. This halophytic plant demonstrates consistent isoquercetin production throughout the year, making it a reliable medicinal source.

Additional medicinal sources include Annona squamosa leaves, Vestia foetida leaves, and flowers of Gossypium herbaceum, where isoquercetin occurs naturally and contributes to the plants' traditional therapeutic applications [1] [19].

Quantitative Analysis in Natural Sources

Comprehensive quantitative analyses reveal significant variations in isoquercetin content across different plant sources and tissue types. Advanced analytical methodologies, particularly high-performance liquid chromatography coupled with mass spectrometry detection, have enabled precise quantification of isoquercetin in complex plant matrices.

Concentration ranges vary dramatically among plant sources, with onion species demonstrating the highest recorded concentrations. Red onion outer layers contain up to 1475.76 mg/kg dry weight, representing approximately 1.5% of the dry tissue mass [7]. This exceptional concentration establishes onions as premier natural sources for isoquercetin extraction and utilization.

Fruit tissue analysis demonstrates considerable variation, with Japanese apricot containing 4.9 mg/100g dry weight, while apple varieties range from 0.06 mg/g in flesh tissue to higher concentrations in skin materials [4] [2]. Berry sources show moderate concentrations, with blueberry containing 34.6 mg/kg fresh weight and cranberry demonstrating variable levels depending on variety and maturity [6].

Medicinal herb concentrations exhibit wide ranges, with tea infusions providing 110-170 μg/mL aglycone equivalent in optimal cultivars [11]. The bioavailability of isoquercetin from tea sources appears enhanced compared to other dietary sources, potentially due to processing methods that increase extraction efficiency.

Analytical methodology considerations significantly impact reported concentrations. High-performance liquid chromatography with ultraviolet detection provides reliable quantification, with detection limits ranging from 0.0254 μg/mL for isoquercetin to 0.0345 μg/mL for related flavonoids [20]. Method validation studies demonstrate correlation coefficients exceeding 0.9989, ensuring analytical reliability across different sample matrices.

Extraction efficiency factors influence quantitative results, with different solvent systems and processing conditions yielding variable recovery rates. Methanolic extraction typically provides recoveries ranging from 98.9% to 103.46% for isoquercetin, while solid-phase extraction methods achieve greater than 95% recovery rates [21] [22].

Seasonal and Environmental Factors Affecting Concentration

Environmental conditions exert profound influences on isoquercetin biosynthesis and accumulation patterns in plants. Comprehensive studies reveal complex interactions between climatic factors, plant development stages, and flavonoid production pathways.

Temperature effects demonstrate significant impact on isoquercetin production. Optimal accumulation occurs under moderate temperature conditions ranging from 17.5 to 24.1°C, as observed in Tetrastigma hemsleyanum during peak production periods [17] [23]. Elevated temperatures exceeding 29.5°C correlate with decreased isoquercetin synthesis, suggesting thermal stress inhibits flavonoid biosynthetic pathways.

Precipitation patterns influence isoquercetin concentration through complex mechanisms affecting plant metabolism. Moderate precipitation levels between 2.0 and 6.6 mm during critical growth periods enhance flavonoid accumulation, while excessive precipitation (8.7 mm) correlates with suppressed isoquercetin synthesis [17]. This relationship suggests optimal water availability supports flavonoid biosynthesis, while waterlogging conditions may redirect metabolic resources.

Light exposure conditions significantly affect isoquercetin accumulation patterns. Studies on Tetracera sarmentosa demonstrate higher quercetin accumulation in sun-exposed plants compared to shaded specimens [24]. Direct sunlight exposure stimulates flavonoid synthesis as plants respond to ultraviolet radiation stress through enhanced antioxidant compound production.

Seasonal variation patterns reveal distinct temporal accumulation cycles. Tetrastigma hemsleyanum demonstrates peak isoquercetin production during April, with production selectivity reaching 0.07, followed by minimum levels during August [17] [23]. Similarly, Cyclocarya paliurus exhibits maximum flavonoid content during August, suggesting species-specific seasonal optimization strategies [25].

Humidity influences contribute to isoquercetin synthesis regulation. Optimal relative humidity levels between 67.3 and 80.2% support enhanced flavonoid accumulation, while extreme humidity conditions may stress plants and reduce secondary metabolite production [17].

Photoperiod effects impact isoquercetin synthesis through regulation of flavonoid biosynthetic pathways. Sunshine duration between 3.4 and 5.8 hours daily supports optimal accumulation, while extended exposure periods may induce oxidative stress that paradoxically reduces net flavonoid content [17].

Stress-induced responses often enhance isoquercetin production as plants activate defense mechanisms. Environmental stresses including temperature fluctuations, drought conditions, and pathogen pressure stimulate flavonoid biosynthesis as protective responses [26].

Evolutionary Significance in Plants

The evolution of isoquercetin biosynthesis represents a crucial adaptation that facilitated the successful colonization of terrestrial environments by vascular plants approximately 500 million years ago. This evolutionary development coincided with the emergence of sophisticated chemical defense systems that enabled plants to thrive in diverse ecological niches.

Adaptive advantages conferred by isoquercetin production include enhanced protection against ultraviolet radiation damage, improved resistance to oxidative stress, and strengthened defense mechanisms against pathogen invasion [27]. These protective functions proved essential as early land plants transitioned from aquatic environments to terrestrial habitats with increased environmental challenges.

Biosynthetic pathway evolution involved recruitment and modification of enzymes from primary metabolism to establish specialized flavonoid production systems [28]. The chalcone synthase enzyme family, fundamental to flavonoid biosynthesis, evolved through repeated gene duplication and functional diversification events that expanded the chemical diversity available to plants.

Metabolic plasticity enabled by isoquercetin and related flavonoids provides plants with adaptive flexibility essential for survival in changing environmental conditions [27]. This biochemical versatility allows rapid responses to biotic and abiotic stresses through modulation of secondary metabolite production.

Co-evolutionary relationships between plants and their environment shaped isoquercetin biosynthesis patterns. The development of flavonoid-based signaling systems facilitated beneficial interactions with pollinators, symbiotic microorganisms, and soil communities, while simultaneously providing defense against herbivores and pathogens [29].

Phylogenetic distribution patterns indicate that isoquercetin biosynthesis capability emerged early in land plant evolution and has been conserved across diverse taxonomic groups [28]. The widespread distribution of flavonoid biosynthetic enzymes across plant families suggests fundamental importance for terrestrial plant survival.

Regulatory evolution involved development of sophisticated transcriptional control mechanisms that coordinate isoquercetin production with environmental conditions and developmental stages [30]. The evolution of transcription factor families, particularly MYB and bHLH proteins, enabled precise temporal and spatial regulation of flavonoid biosynthesis.

Environmental stress responses mediated by isoquercetin production represent ancient adaptive mechanisms that remain highly conserved in modern plants [27]. The ability to rapidly increase flavonoid synthesis under stress conditions provides immediate protection while plants implement longer-term adaptive responses.

Physical Description

Solid

Color/Form

Spheroidal tears up to 32 mm in diameter; also flakes and powder
COLORLESS OR HAS A YELLOWISH-BROWNISH HUE
WHEN GROUND, IT IS WHITE POWDER
Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Density

1.35-1.49 (samples dried @ 100 °C are heavier)

Odor

SOLN OF GOOD GRADES ARE PRACTICALLY ODORLESS
Almost odorless

Melting Point

238 - 242 °C

UNII

6HN2PC637T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

Excipients
EFFICACY OF /ANTITUSSIVE AGENTS/ PERIPHERALLY ACTING GROUP HAS NOT BEEN DEFINITELY ESTABLISHED. THIS CATEGORY INCL DEMULCENTS (EG, GLYCERIN, HONEY, ACACIA, LICORICE)...
MEDICATION (VET): TREATMENT OF MILD DIARRHEA
Mainly in the manufacture of emulsions and in making pills and troches (as an excipient); as a demulcent, for inflammations of the throat or stomach and as a masking agent for acrid tasting substances such as capsicum ...; also as a film forming agent in peel off facial masks.

Mechanism of Action

WHEN APPLIED LOCALLY TO IRRITATED OR ABRADED TISSUES, DEMULCENTS TEND TO COAT SURFACE &, BY MECHANICAL MEANS, PROTECT UNDERLYING CELLS FROM STIMULI THAT RESULT FROM CONTACT WITH AIR OR IRRITANTS IN ENVIRONMENT. /DEMULCENTS/
DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/

Pictograms

Irritant

Irritant

Other CAS

482-35-9
9000-01-5

Wikipedia

Isoquercetin
BIM-1

Use Classification

Cosmetics -> Antioxidant

Dates

Last modified: 08-15-2023

Explore Compound Types